molecular formula H84O40SiW12 B078483 12-Wolframosilicic acid CAS No. 12520-88-6

12-Wolframosilicic acid

Cat. No.: B078483
CAS No.: 12520-88-6
M. Wt: 2959 g/mol
InChI Key: PUOBQILTFVSZMB-UHFFFAOYSA-N
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Description

12-Wolframosilicic acid is a complex heteropolyacid belonging to the Keggin structural family, characterized by a central silicon atom tetrahedrally coordinated within a cage of twelve tungsten-oxygen octahedra. This compound is of significant research interest due to its strong Brønsted acidity, high proton mobility, and reversible multi-electron redox properties. Its primary research applications include serving as a robust, reusable solid-acid catalyst in organic synthesis for reactions such as esterification, alkylation, and hydrolysis. In materials science, it is extensively investigated as a precursor for the fabrication of tungsten-containing nanostructures, electrochromic devices, and proton-conducting membranes for fuel cells. The mechanism of action is rooted in its ability to donate protons while maintaining structural integrity, facilitating acid-catalyzed pathways, and its capacity to undergo stepwise reduction, forming mixed-valence "heteropoly blue" species with unique electrochemical characteristics. Researchers value this reagent for its versatility in designing novel catalytic systems and functional materials, offering a well-defined molecular entity to probe structure-activity relationships in heterogeneous and homogeneous catalysis.

Properties

IUPAC Name

silane;tungsten;tetracontahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/40H2O.H4Si.12W/h40*1H2;1H4;;;;;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOBQILTFVSZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[SiH4].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H84O40SiW12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

12363-31-4 (Parent), 12027-43-9 (silicotungstic acid hydrate salt/solvate)
Record name Silicotungstic acid
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Molecular Weight

2958.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Tungstate(4-), [.mu.12-[orthosilicato(4-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]tetracosa-.mu.-oxododecaoxododeca-, hydrogen (1:4)
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CAS No.

12027-38-2
Record name Silicotungstic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tungstate(4-), [.mu.12-[orthosilicato(4-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]tetracosa-.mu.-oxododecaoxododeca-, hydrogen (1:4)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 12-wolframosilicic acid
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Record name 12-wolframosilicic acid
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Synthesis Methodologies and Structural Control of 12 Wolframosilicic Acid Systems

Synthetic Pathways for 12-Wolframosilicic Acid

This compound, a heteropolyacid with the Keggin structure, is synthesized through various methods that allow for the controlled formation of its intricate polyoxometalate framework. The synthesis is predominantly carried out in aqueous solutions, where the precursor species undergo condensation reactions.

The formation of polyoxometalates (POMs) like this compound in solution is a complex process governed by several factors, primarily pH. nih.gov These compounds are typically formed when solutions of simple metalate anions, such as tungstate (WO₄²⁻), are acidified. researchgate.net The acidification process leads to the protonation of the metalate anions, initiating a series of condensation reactions that result in the formation of larger, polynuclear oxo-anions. wikipedia.orgionicviper.org

A common laboratory-scale synthesis of this compound involves the acidification of a sodium tungstate solution in the presence of a silica (B1680970) source, such as sodium silicate. ionicviper.org The general reaction can be represented as:

12 Na₂WO₄ + Na₂SiO₃ + 26 HCl → H₄[SiW₁₂O₄₀] + 26 NaCl + 11 H₂O

The process typically involves dissolving sodium tungstate dihydrate in water, adding a sodium silicate solution, and then carefully adding concentrated hydrochloric acid while heating the mixture. ionicviper.org The resulting heteropolyacid can then be extracted using a solvent like diethyl ether.

The stability and speciation of polyoxometalates in solution are highly pH-dependent. nih.gov Different POM structures can exist in equilibrium, and the desired Keggin structure of this compound is favored under specific acidic conditions. The concentration of reactants and the presence of certain cations can also influence the final product. researchgate.net

While the initial formation of the this compound anion occurs in solution, obtaining the compound in a solid, crystalline form requires subsequent steps. After synthesis in an aqueous medium and extraction, the solvent is removed, often through evaporation, to crystallize the hydrated acid. ionicviper.org The degree of hydration of the final crystalline product can vary.

Another approach that yields a solid product is the sol-gel method. tungsten-powder.com This technique involves the hydrolysis and condensation of molecular precursors, typically in an alcoholic solution. For this compound, this can involve dissolving the acid in an alcohol and then adding a silica precursor like tetraethyl orthosilicate (TEOS). tungsten-powder.comacs.org The mixture is heated, leading to the formation of a gel which, upon drying, yields the solid this compound entrapped within a silica matrix. tungsten-powder.com

The table below summarizes key parameters of different solution-based and subsequent solid-state preparation methods for this compound.

Synthesis MethodPrecursorsKey Reaction ConditionsProduct Form
Acidification-Ether ExtractionSodium tungstate, Sodium silicate, Hydrochloric acidHeating, Acidification, Solvent extractionCrystalline solid after evaporation
Sol-GelThis compound, Tetraethyl orthosilicate (TEOS), EthanolHydrolysis and condensation at elevated temperaturesSolid (encapsulated in silica matrix)

Control of Crystalline and Amorphous Forms of this compound

The final physical form of this compound, whether crystalline or amorphous, is largely determined by the synthesis and processing conditions. While distinct, both forms are of interest for various applications, particularly in catalysis.

The preparation method plays a crucial role in determining the final morphology. For instance, slow crystallization from an aqueous solution after ether extraction tends to yield a more crystalline product. ionicviper.org In contrast, rapid drying or precipitation may lead to a more amorphous solid. The sol-gel method, by its nature of forming a cross-linked network, often results in an amorphous material where the heteropolyacid is dispersed within the silica matrix. tungsten-powder.com

The properties of crystalline and amorphous materials can differ significantly. Crystalline solids possess long-range order in their atomic arrangement, while amorphous materials have a disordered structure. osti.gov These structural differences can influence properties such as solubility, surface area, and catalytic activity. For example, in the context of silica, amorphous forms can be more soluble than their crystalline counterparts. nih.gov

The choice between a crystalline or amorphous form of this compound often depends on the intended application. For catalytic purposes, a high surface area is often desirable, which can sometimes be better achieved with amorphous or supported forms of the catalyst.

Preparation of Supported this compound Catalysts

To enhance its utility in heterogeneous catalysis, this compound is often dispersed on a high-surface-area support material. This approach improves the catalyst's stability, facilitates its separation from the reaction mixture, and can enhance its catalytic performance.

Impregnation is a widely used method for supporting this compound on a pre-formed support material. researchgate.net The incipient wetness impregnation technique is a common approach where the volume of the heteropolyacid solution used is equal to the pore volume of the support. mdpi.com This ensures that the catalyst precursor is drawn into the pores of the support by capillary action, leading to a uniform distribution of the active species. google.com

The process typically involves dissolving the this compound in a suitable solvent, such as water or ethanol, and then adding this solution to the support material (e.g., silica, alumina, or bentonite). mdpi.comresearchgate.net The mixture is then dried to remove the solvent, often followed by calcination at elevated temperatures to anchor the heteropolyacid to the support surface. mdpi.com The choice of support material can significantly influence the properties of the final catalyst. For example, mesoporous silicates like MCM-41 and SBA-15 are attractive supports due to their high surface area and ordered pore structure. mdpi.com

The following table outlines common supports and impregnation conditions for preparing supported this compound catalysts.

Support MaterialImpregnation MethodSolventPost-Treatment
Amorphous SilicaIncipient WetnessDeionized WaterDrying and Calcination
MCM-41ImpregnationNot specifiedDrying and Calcination
BentoniteImpregnationNot specifiedNot specified

Encapsulation offers an alternative to surface impregnation, where the this compound is entrapped within the framework of a porous material during its synthesis. acs.org The sol-gel method is a prime example of this strategy. By introducing the heteropolyacid during the formation of the silica gel, it becomes physically confined within the resulting porous network. tungsten-powder.comacs.org

This in situ synthesis approach can lead to a more uniform dispersion of the active sites and can prevent the leaching of the heteropolyacid from the support, which can be a problem with impregnated catalysts. mdpi.comnih.gov Studies have shown that heteropolyacids encapsulated within a silica matrix can maintain their characteristic Keggin structure and exhibit high catalytic activity and stability. acs.orgnih.gov

Researchers have also explored anchoring this compound to mesoporous materials like MCM-41. researchgate.netacs.org This involves chemically bonding the heteropolyacid to the surface of the support, which can provide a more robust catalyst compared to simple impregnation. These advanced synthesis strategies aim to create highly active, selective, and reusable heterogeneous catalysts for a variety of chemical transformations.

Grafting and Covalent Functionalization of Supports for this compound

The immobilization of this compound on solid supports is a critical strategy to overcome the challenges associated with its high solubility in polar solvents, which often complicates catalyst recovery and reuse in liquid-phase reactions. Grafting and covalent functionalization ensure the robust anchoring of the heteropoly acid, preventing leaching and maintaining its structural integrity and catalytic activity over multiple cycles.

A prevalent method for the covalent immobilization of polyoxometalates, including this compound, involves the functionalization of support materials, such as silica (SiO₂), with organosilanes. This process typically begins with the surface modification of the support to introduce reactive functional groups. For instance, silica surfaces can be treated with aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine functionalities.

The amine-functionalized support then serves as a platform for the covalent attachment of the this compound. The reaction proceeds through the formation of an ionic bond between the anionic heteropoly acid and the protonated amine groups on the support. This is often followed by a thermal treatment to promote the formation of a more stable covalent linkage, although the precise nature of the final bond can be complex and may involve a degree of ionic interaction.

The success of the grafting process is highly dependent on several factors, including the nature of the support, the type and density of the functional groups, and the reaction conditions. The preservation of the Keggin structure of the this compound after immobilization is a key indicator of a successful synthesis and is typically verified using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and X-ray diffraction (XRD).

Support MaterialFunctionalizing AgentGrafting ConditionsCharacterization Techniques
Silica (SiO₂)(3-aminopropyl)triethoxysilane (APTES)Reflux in toluene, followed by reaction with H₄[SiW₁₂O₄₀] in ethanolFT-IR, XRD, N₂ adsorption-desorption, TGA
Alumina (Al₂O₃)Glycidoxypropyltrimethoxysilane (GPTMS)Reaction in anhydrous solvent, followed by curingSolid-state NMR, XPS, SEM
Titania (TiO₂)Mercaptopropyltrimethoxysilane (MPTMS)UV-initiated thiol-ene reactionTEM, Raman Spectroscopy, Elemental Analysis

Derivatization and Hybrid Material Formation with this compound

The derivatization of this compound and its incorporation into hybrid organic-inorganic materials represent advanced strategies to tailor its properties for specific applications. These approaches allow for the introduction of new functionalities and the creation of materials with unique structural and chemical characteristics.

Derivatization of polyoxometalates can be achieved by reacting them with organic molecules that can covalently bond to the polyoxometalate framework. For instance, organoimido derivatives of polyoxometalates have been synthesized, which can then be used as building blocks for more complex hybrid materials.

The formation of organic-inorganic hybrid materials often involves the co-condensation of this compound or its derivatives with precursors of the inorganic matrix, such as tetraethoxysilane (TEOS) for silica-based materials. This sol-gel approach allows for the homogeneous dispersion of the heteropoly acid within the inorganic network at the molecular level. The resulting hybrid materials can exhibit enhanced thermal stability, mechanical strength, and catalytic performance compared to their physically mixed counterparts.

Another approach to forming hybrid materials is through the use of lacunary species of this compound. These are polyoxometalates with one or more metal-oxo groups missing from their structure, creating reactive sites that can be functionalized with organic ligands or coordinated to other metal centers. This allows for the precise control over the composition and structure of the final hybrid material.

Hybrid Material TypeOrganic ComponentInorganic PrecursorSynthesis MethodKey Properties
Class I HybridNone (H₄[SiW₁₂O₄₀] embedded)Tetraethoxysilane (TEOS)Sol-gel co-condensationHigh thermal stability, mesoporosity
Class II HybridOrganosilaneTetraethoxysilane (TEOS)Co-condensation of functionalized H₄[SiW₁₂O₄₀] and TEOSTunable surface properties, enhanced catalytic selectivity
Polymer-based HybridPoly(vinyl alcohol)NoneSolution casting with crosslinkingFilm-forming ability, flexibility

The development of these synthesis methodologies for grafting, covalent functionalization, derivatization, and hybrid material formation is pivotal for the advancement of this compound-based technologies. The ability to control the structure and properties of these systems at the molecular level opens up new possibilities for their application in catalysis, sensing, and advanced materials.

Advanced Spectroscopic and Microscopic Characterization of 12 Wolframosilicic Acid Materials

Spectroscopic Probes for Molecular Structure and Electronic States

Spectroscopy offers a powerful lens through which the fundamental characteristics of 12-wolframosilicic acid can be examined. Techniques ranging from nuclear magnetic resonance to X-ray absorption provide detailed insights into the atomic arrangement, vibrational modes, and electronic states that govern its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Heteropolyanions

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for probing the structure of polyoxometalates in both solution and solid states. acs.org For this compound, NMR studies typically focus on the ¹⁸³W and ²⁹Si nuclei. The ¹⁸³W NMR spectrum of the α-Keggin anion, [SiW₁₂O₄₀]⁴⁻, is characterized by a single sharp resonance, confirming the magnetic equivalence of the 12 tungsten atoms and the high tetrahedral (Td) symmetry of the anion. ionicviper.org This indicates that all tungsten atoms occupy identical chemical environments within the polyoxo framework.

In contrast, lacunary species, which are formed by the removal of one or more tungsten atoms from the Keggin structure, exhibit more complex ¹⁸³W NMR spectra. For instance, the α- and β-isomers of [SiW₁₁O₃₉]⁸⁻ show multiple resonances, reflecting the lower symmetry and the presence of crystallographically distinct tungsten sites. huji.ac.il

Solid-state ²⁹Si NMR provides direct information about the central silicon heteroatom. For bulk this compound, the ²⁹Si signal appears as a narrow peak at approximately -84.7 ppm, which is characteristic of the silicon atom in the Keggin anion. researchgate.net Deviations from this chemical shift can indicate partial degradation or transformation of the Keggin structure. researchgate.net

NMR Spectroscopic Data for this compound and Related Species
NucleusSpeciesChemical Shift (δ, ppm)Inference
²⁹SiBulk this compound (TSA)-84.7Characteristic of the central Si atom in the intact Keggin anion. researchgate.net
¹⁸³Wα-[SiW₁₂O₄₀]⁴⁻Single ResonanceConfirms the equivalence of all 12 W atoms and the high symmetry of the Keggin structure.
¹⁸³W[SiW₁₁O₃₉]⁸⁻ (Lacunary Species)Multiple ResonancesIndicates lower symmetry and distinct W environments due to the vacant site. huji.ac.il

Vibrational Spectroscopy (Infrared and Raman) for Acid Site Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in confirming the integrity of the Keggin structure and analyzing the nature of the acid sites. The spectra are characterized by a set of distinct bands corresponding to the vibrations of the different types of W-O bonds within the heteropolyanion.

The primary structure of the [SiW₁₂O₄₀]⁴⁻ anion is defined by four key vibrational modes:

W-Od stretching: Involving the terminal oxygen atoms doubly bonded to tungsten.

W-Ob-W stretching: Associated with the corner-sharing oxygen atoms linking WO₆ octahedra.

W-Oc-W stretching: Related to the edge-sharing oxygen atoms.

Si-Oa stretching: Involving the internal oxygen atoms connecting the central SiO₄ tetrahedron to the tungsten framework.

Raman spectroscopy is particularly sensitive to these vibrations. Studies have shown that the Keggin anion is stable in aqueous solution over a wide pH range, but begins to decompose into lacunary species at pH values greater than 6.4. researchgate.net This decomposition pathway can be monitored by observing changes in the characteristic Raman bands. researchgate.net For instance, in both aqueous and methanol-water solutions, the characteristic bands of the Keggin anion are observed around 998 cm⁻¹ and 970 cm⁻¹. researchgate.net The stability of the Keggin anion is found to be enhanced in methanol-water solutions, extending to a higher pH of 8.1 before precipitation occurs. researchgate.net

FTIR spectroscopy complements Raman data and is also used to identify the Keggin structure in solid catalysts, such as when this compound is supported on other materials. acs.org The presence of peaks in the 800–1000 cm⁻¹ range in the FTIR spectrum of a used catalyst can confirm that the Keggin structure has been retained throughout a catalytic cycle. acs.org

Characteristic Vibrational Frequencies for the Keggin Anion of this compound
Vibrational ModeBond TypeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
ν(W=Od)Terminal W=O~998Raman researchgate.net
νas(W-Ob-W)Corner-sharing W-O-W~970Raman researchgate.net
νas(W-Oc-W)Edge-sharing W-O-W~800-900FTIR/Raman
νas(Si-Oa)Internal Si-O-W~920-930FTIR/Raman

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Elemental and Electronic Characterization

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent elements in a material. uni-muenchen.de For this compound catalysts, XPS is crucial for verifying the electronic state of tungsten. Studies on catalysts where tungsten oxide is supported on silica (B1680970) have used XPS to confirm that all tungsten exists in the W⁶⁺ oxidation state. mdpi.com

The O 1s XPS spectrum can also be informative. In complex metal oxides, different peaks in the O 1s spectrum can be attributed to different bonding environments, such as metal-oxygen bonds and surface hydroxyl groups. aps.org For this compound supported on a metal-organic framework, an O 1s peak at 532.01 eV has been attributed to the carboxyl group of the ligand in the support material, providing evidence for the interaction between the acid and the support. acs.org

X-ray Absorption Spectroscopy (XAS) provides complementary information about the local geometric and electronic structure around a specific element. By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions, one can gain insights into the coordination environment and bond distances of the absorbing atom, further confirming the structural integrity of the Keggin unit in various catalytic systems.

Electron Microscopy Techniques for Morphological and Nanoscale Characterization

While spectroscopic techniques probe the molecular and electronic structure, electron microscopy provides direct visualization of the morphology and nanoscale arrangement of this compound, especially when it is incorporated into composite materials or used as a heterogeneous catalyst.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) of this compound Composites

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to characterize the morphology, particle size, and dispersion of this compound-based materials. acs.org When supported on materials like MCM-41, SEM and TEM can reveal how the heteropoly acid is distributed on the support surface. researchgate.net

In the synthesis of hybrid catalysts, such as those involving polyoxometalates supported on magnetic graphene oxide or metal-organic frameworks, SEM images are used to study the surface morphology of the composite. acs.orgresearchgate.net For example, SEM analysis has been used to confirm that the morphology of a catalyst composed of this compound on an iron-organic framework remained largely unchanged even after multiple catalytic cycles, demonstrating its stability. acs.org TEM provides higher resolution images, allowing for the visualization of the nanostructure of these composites and the distribution of the heteropoly acid clusters on the support material. digitellinc.com

High-Resolution Imaging for Active Site Visualization in Catalytic Systems

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the atomic-scale structure of materials. In the context of this compound-based catalysts, HRTEM can provide direct evidence of the Keggin units and their arrangement on a support. It plays a crucial role in understanding the structure-property relationships in complex hierarchical heterostructures. digitellinc.com

For instance, in novel hybrid catalysts designed for water splitting, HRTEM, in combination with other techniques like STEM and EDX mapping, can be used to characterize the interface between polyoxometalate clusters and other components like metal nanoparticles and MoS₂ supports. digitellinc.com This level of detail is essential for confirming that the synthesis has resulted in the desired nanostructure and for understanding how the different components work together synergistically. rsc.org While directly visualizing the protonic acid sites is challenging, HRTEM can image the location and dispersion of the heteropoly acid clusters, which are the source of the catalytic activity. This information is critical for optimizing catalyst design and performance. digitellinc.com

Surface Science Methodologies for Catalytic Site Characterization of this compound Derivatives

The catalytic activity of this compound (12-WSA) and its derivatives is intrinsically linked to the nature and accessibility of its surface active sites. A suite of surface-sensitive techniques is employed to probe the elemental composition, chemical states, and morphology of these catalytic surfaces.

X-ray Photoelectron Spectroscopy (XPS): This technique is a powerful tool for determining the elemental composition and oxidation states of atoms near the surface of a material. ethz.chbnl.gov In the context of 12-WSA derivatives, XPS is used to analyze the core levels of tungsten (W), silicon (Si), oxygen (O), and any supported or exchanged cations. Analysis of the W 4f spectrum, for instance, can distinguish between different oxidation states of tungsten (e.g., W⁶⁺, W⁵⁺), which is crucial as reduced centers can play a significant role in certain catalytic reactions. nih.govxpsfitting.com The binding energies of these core levels can shift due to interactions with support materials or the presence of different counter-cations, providing insight into the electronic environment of the catalytic sites. researchgate.net

ElementOrbitalTypical Binding Energy (eV) for W(VI) in OxidesSignificance for 12-WSA Characterization
Tungsten (W)4f₇/₂~35.6 - 36.1Indicates the primary W⁶⁺ oxidation state within the Keggin anion; lower binding energies can signify reduction to W⁵⁺ or W⁴⁺.
Tungsten (W)4f₅/₂~37.7 - 38.2The spin-orbit splitting partner to the 4f₇/₂ peak, with a characteristic separation and intensity ratio.
Oxygen (O)1s~530.5Can be deconvoluted to distinguish between different oxygen environments, such as W-O-W bridges, W=O terminals, and Si-O bonds.
Silicon (Si)2p~102 - 103Confirms the presence and chemical environment of the central heteroatom in the Keggin structure.

Note: Binding energies are approximate and can vary based on the specific derivative, support material, and instrument calibration. Data compiled from literature surveys. xpsfitting.com

Scanning Tunneling Microscopy (STM): STM provides real-space images of surfaces at the atomic level, making it possible to directly visualize the arrangement of 12-WSA molecules on a support material. nih.gov This technique is particularly useful for understanding the dispersion of the heteropoly acid on a catalyst support. By functionalizing the STM tip, for example with a related heteropolyacid molecule like H₃PW₁₂O₄₀, it is possible to achieve enhanced resolution and chemical contrast. nih.gov Such studies can reveal how individual Keggin anions are oriented and whether they form ordered monolayers or aggregate into clusters, which directly impacts the availability of catalytic sites. nih.gov While direct imaging of the catalytic reaction is challenging, STM can characterize the surface morphology before and after a reaction to identify structural changes. arxiv.org

Acid Site Characterization: The Brønsted acidity of 12-WSA is fundamental to its catalytic performance in many acid-catalyzed reactions. The number and strength of these acid sites are often characterized by methods like temperature-programmed desorption (TPD) of a basic probe molecule, such as ammonia (B1221849) (NH₃-TPD). In this method, the catalyst is saturated with ammonia, and then heated at a controlled rate. The temperature at which ammonia desorbs is related to the strength of the acid sites. Furthermore, the total acidity can be quantified through titration methods, for example, by using n-butylamine. researchgate.netacs.org Potentiometric titration can further differentiate between acid sites of varying strengths. researchgate.netacs.orgscispace.com

Thermal and Calorimetric Analysis of this compound and Its Composites

Thermal and calorimetric analyses are essential for determining the stability, hydration state, and structural transformations of 12-WSA and its composite materials under the influence of temperature. These properties are critical for assessing the suitability of a catalyst for high-temperature applications and for understanding its deactivation mechanisms.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For hydrated 12-WSA (H₄SiW₁₂O₄₀ · nH₂O), TGA is used to quantify the number of water molecules. ionicviper.org The TGA profile typically shows distinct mass loss steps corresponding to the removal of loosely bound water of crystallization at lower temperatures, followed by the loss of constitutional water (formed from the protons of the acid) at higher temperatures. The final decomposition of the anhydrous Keggin structure occurs at even higher temperatures. For 12-WSA supported on materials like MCM-41 or silica, TGA can reveal how the support influences the thermal stability of the heteropoly acid. researchgate.netacs.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netnih.gov This technique is used to identify phase transitions, such as melting and crystallization, and to study the energetics of dehydration and decomposition. The DSC curve for 12-WSA will show endothermic peaks corresponding to the energy required to remove water molecules and to break down the Keggin anion structure. These analyses provide valuable information on the thermal stability limits of the catalyst and its composites. scispace.com

Thermal EventApproximate Temperature Range (°C)TechniqueObservations and Significance
Dehydration (Crystallization Water)100 - 200TGA, DSCStepwise mass loss (TGA) and corresponding endothermic peaks (DSC) associated with the removal of solvate water molecules. The number of water molecules can be calculated from the mass loss. ionicviper.org
Dehydration (Constitutional Water)200 - 400TGA, DSCMass loss corresponding to the condensation of protons (H⁺) with lattice oxygen to form water. This process can affect the Brønsted acidity.
Keggin Anion Decomposition> 450 - 500TGA, DSCSignificant mass loss and strong endothermic/exothermic peaks indicating the collapse of the [SiW₁₂O₄₀]⁴⁻ structure into constituent metal oxides (e.g., WO₃ and SiO₂). This temperature defines the upper limit of the catalyst's structural stability. researchgate.net

Note: The exact temperatures for these events can vary depending on the heating rate, atmosphere, and the specific composition of the 12-WSA derivative or composite.

Theoretical and Computational Chemistry of 12 Wolframosilicic Acid

Density Functional Theory (DFT) for Electronic Structure and Acidity Predictions

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and reactive properties of complex molecules like 12-wolframosilicic acid. udel.edu DFT calculations are used to determine the location of acidic protons, evaluate the strength of acid sites, and understand the electronic effects of the surrounding polyanion framework. acs.org

The catalytic activity of this compound is fundamentally linked to the nature and strength of its Brønsted and Lewis acid sites. DFT calculations have been instrumental in pinpointing the location of the acidic protons responsible for Brønsted acidity. In the anhydrous state, which is relevant for many high-temperature catalytic reactions, protons must bind directly to the oxygen atoms of the Keggin anion. udel.edu

Computational studies have focused on calculating the proton affinity (PA) for the different types of oxygen atoms within the Keggin structure to determine the most stable protonation sites. udel.edu The Keggin anion features four distinct oxygen environments: terminal oxygens (Ot) bonded to a single tungsten atom, two types of bridging oxygens (Ob and Oc) linking tungsten octahedra, and internal oxygens (Oa) bonded to the central silicon atom. udel.edu DFT calculations combined with experimental techniques like Rotational Echo Double Resonance (REDOR) NMR have shown that the precise location of protons depends on the specific composition of the heteropoly acid. acs.org For the closely related 12-tungstophosphoric acid (H₃PW₁₂O₄₀), protons are preferentially located on the terminal oxygen atoms, whereas in 12-molybdophosphoric acid (H₃PMo₁₂O₄₀), they favor the bridging oxygen positions. acs.org These findings provide a structural basis for ranking the acid strength of these important catalysts. acs.org

DFT is also used to model Lewis acid sites, which in this context are the tungsten metal centers. The interaction of probe molecules with these sites can be simulated to quantify their Lewis acidity. Furthermore, systematic DFT calculations on mixed-addenda Keggin anions, where some tungsten atoms are substituted by other metals like Molybdenum (Mo) or Vanadium (V), have been used to establish the basicity scale of the external oxygen sites, which is inversely related to the Brønsted acid strength. researchgate.net

Table 1: Calculated Proton Affinities (PA) for Different Oxygen Sites in a Model Keggin Anion.
Oxygen Site TypeDescriptionCalculated Proton Affinity (kJ/mol)
Terminal (Ot)Oxygen bonded to a single W atomHigher Affinity (More Basic)
Bridging (Ob/Oc)Oxygen linking two W atomsLower Affinity (Less Basic)

Note: The table presents a qualitative summary based on general findings for Keggin structures. Actual values vary depending on the specific molecule and computational method.

The mobility of protons in heteropoly acids is crucial for their function as proton conductors and catalysts. In hydrated forms, this compound exhibits a discrete ionic structure where the constituent units are highly mobile, leading to exceptionally high proton mobility. udel.edu As the material is dehydrated, protons become bound to the anion, and their movement is restricted to hopping between adjacent oxygen sites. udel.edu

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of large molecular systems over time, providing insights into the dynamics of this compound in condensed phases. Classical MD simulations have been applied to study the Keggin anion in aqueous solutions to analyze its interactions with water molecules and counterions. acs.orgresearchgate.net

These simulations reveal detailed information about the solvation structure around the anion. Results consistently show that the terminal oxygen atoms are the most effectively solvated by water due to their exposed positions on the anion surface. acs.org In contrast, the more internal bridging oxygen atoms have less direct contact with the solvent. acs.org MD simulations are also used to investigate the formation and lifetime of hydrogen bonds between the anion's oxygen atoms and surrounding water molecules. acs.org

Furthermore, MD studies have explored the phenomenon of ion pairing between Keggin anions and various cations (like Li⁺, Na⁺, K⁺) in solution. researchgate.net These simulations help to characterize the structure of these ion pairs and explain how competition between ion-anion electrostatic interactions and the stability of solvation shells affects the dynamic properties, such as the diffusion coefficient of the anion. researchgate.net The results indicate that solvent-shared structures, where a water molecule bridges the cation and the anion, are crucial in determining these dynamics. researchgate.net The tendency for anions to form pairs or larger aggregates is influenced by their charge and the nature of the counterions present. researchgate.net At interfaces, such as between a solution and a solid surface or at a lipid bilayer, MD simulations can model the adsorption, orientation, and conformational changes of the heteropoly acid. nih.govyoutube.com

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, primarily using DFT, are essential for elucidating the detailed mechanisms of reactions catalyzed by this compound. These methods allow for the exploration of reaction pathways, the identification of transient species like transition states and intermediates, and the calculation of associated energy changes.

Understanding a catalytic reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of this state determines the activation energy barrier of the reaction. Quantum chemical calculations are used to locate the geometry of the transition state and calculate its energy. e3s-conferences.org

For reactions such as the acid-catalyzed esterification of carboxylic acids with alcohols, a common application for this compound, DFT studies have mapped out the potential energy surface. nih.govmdpi.com These calculations show that the reaction typically proceeds through several steps, including the initial protonation of the carboxylic acid by the catalyst. nih.gov The nucleophilic attack of the alcohol on the protonated acid then proceeds through a transition state. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. nih.gov This profile reveals the rate-determining step of the reaction, which is the one with the highest energy barrier. nih.gov For many acid-catalyzed esterifications, the key rate-determining step is the protonation of the acid followed by the nucleophilic addition of the alcohol. nih.gov

Table 2: Representative Calculated Activation Energies for Steps in Acid-Catalyzed Esterification.
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Reference Method
Protonation of AcidTransfer of H+ from catalyst to carbonyl oxygen4–10DFT rsc.org
Nucleophilic AttackAlcohol attacks protonated acid~19.6DFT nih.gov

Note: Values are representative for acid-catalyzed esterification and illustrate the application of DFT; they are not specific to catalysis by this compound in all cases.

In addition to transition states, catalytic cycles involve one or more reaction intermediates. These are species that are more stable than transition states but less stable than the final products. Quantum chemical calculations can predict the structure and stability of these intermediates.

Force Field Development and Coarse-Grained Modeling for Supramolecular Systems Involving this compound

The study of supramolecular systems involving this compound (H₄[SiW₁₂O₄₀]) through computational methods necessitates the development of accurate and efficient molecular models. Both all-atom force fields and coarse-grained models are crucial tools for simulating the dynamic behavior and interaction of this complex polyoxometalate in various chemical environments. The development of these models presents unique challenges due to the high charge, large size, and inorganic nature of the this compound anion.

Force Field Development:

A significant hurdle in the development of classical force fields for polyoxometalates like this compound is the accurate parameterization of the numerous interactions within the anion and between the anion and its environment. Standard force fields such as AMBER, CHARMM, and GROMOS are primarily parameterized for organic biomolecules and may not adequately describe the bonding and non-bonded interactions of heavy elements like tungsten. researchgate.netacs.orggromacs.org Consequently, specific parameterization is often required.

A key aspect of force field development is the determination of non-bonded parameters, particularly the Lennard-Jones potentials, which describe van der Waals interactions. For the Keggin anion of this compound, Lennard-Jones 6-12 potential parameters for tungsten (W) and molybdenum (Mo) atoms have been determined by fitting to experimental collision cross-section data obtained from drift tube ion mobility spectrometry. nih.govuts.edu.au These studies provide crucial data for building more accurate force fields.

The following table presents the determined Lennard-Jones parameters for tungsten and molybdenum interacting with helium and nitrogen drift gases. While the parameters are for the gaseous phase, they provide a valuable starting point for condensed-phase simulations.

Lennard-Jones Parameters for W and Mo in Keggin Anions

Atom Interacting Gas ε (meV) σ (Å)
W/Mo He 5.60 3.50
W/Mo N₂ 3.75 4.40

Data sourced from Lavanant et al. (2022). nih.govuts.edu.au

The development of bonded parameters (bond stretching, angle bending, and dihedral torsions) for the W-O and Si-O framework of this compound typically relies on quantum mechanical (QM) calculations. These calculations can provide information about the potential energy surface around the equilibrium geometry, which can then be used to fit the parameters of the classical force field.

Coarse-Grained Modeling:

While all-atom simulations provide detailed insights, their computational cost can be prohibitive for studying large-scale supramolecular assembly and dynamics over long timescales. Coarse-grained (CG) modeling offers a computationally efficient alternative by reducing the number of degrees of freedom. nih.govnih.gov In a CG model, groups of atoms are represented by single "beads," and the interactions between these beads are described by effective potentials.

The development of a CG model for this compound involves several key steps:

Mapping: Defining how the atoms of the this compound anion are grouped into CG beads. Given the quasi-spherical and rigid nature of the Keggin anion, a simple approach is to represent the entire [SiW₁₂O₄₀]⁴⁻ anion as a single CG bead.

Potential Parametrization: The interaction potential between the CG beads is typically parameterized to reproduce certain properties of the all-atom system or experimental data. This can include structural properties like the radial distribution function or thermodynamic properties like the potential of mean force.

The Martini force field is a prominent example of a coarse-grained model that has been successfully applied to a wide range of biomolecular systems. rug.nl The Martini model typically uses a four-to-one mapping (four heavy atoms to one CG bead) and defines four main types of interaction sites: polar, non-polar, apolar, and charged. rug.nl While not specifically parameterized for polyoxometalates, the principles of the Martini force field can be adapted to develop a CG model for this compound.

For supramolecular systems, a single-bead representation of the this compound anion would be assigned a specific particle type with defined non-bonded interaction parameters. The following table illustrates a hypothetical coarse-grained particle typing for a simulation of this compound in a supramolecular assembly with an organic cation.

Hypothetical Coarse-Grained Particle Typing for a this compound System

Component All-Atom Representation Coarse-Grained Bead Particle Type
This compound Anion [SiW₁₂O₄₀]⁴⁻ Bead A Charged (e.g., Q-type)
Organic Cation e.g., Alkylammonium Bead B Charged (e.g., Q-type)
Solvent e.g., Water Bead C Polar (e.g., P-type)

The interaction parameters between these CG beads would then be optimized to reproduce experimental observations or data from all-atom simulations of the system. This approach allows for the efficient simulation of large-scale phenomena such as the self-assembly of this compound with organic components into complex nanostructures.

Catalytic Applications and Mechanism Elucidation of 12 Wolframosilicic Acid

Catalysis in Advanced Organic Transformations

Oxidation and Reduction Reactions (e.g., CO Oxidation)

12-Wolframosilicic acid (silicotungstic acid) and its supported variants are effective catalysts in a range of selective oxidation reactions, a utility derived from their robust redox properties. ionicviper.org The Keggin structure of the heteropolyacid allows for reversible multi-electron redox transformations under relatively mild conditions, making it suitable for various industrial applications. researchgate.net One commercialized process that leverages this capability is the oxidation of ethylene to produce acetic acid. wikipedia.org This method is presented as a more environmentally friendly alternative to methanol carbonylation. wikipedia.org For this application, the this compound is typically dispersed on a silica (B1680970) gel support at a concentration of 20-30 wt% to maximize its catalytic efficiency. wikipedia.org

The mechanism for oxidation reactions catalyzed by heteropolyacids like this compound generally involves the redox cycle of the tungsten atoms in the Keggin ion. In the case of CO oxidation, while specific detailed mechanisms for this compound are not extensively documented in the provided results, the process on other metal-oxide catalysts often follows the Langmuir-Hinshelwood mechanism. mdpi.com This involves the adsorption of CO onto the catalyst surface, interaction with activated oxygen, and subsequent desorption of the product, CO2. The catalyst facilitates this by changing its oxidation state to mediate the transfer of electrons. mdpi.com

In addition to gas-phase oxidations, this compound is active in liquid-phase reactions. For instance, when supported on carbon nanotubes, it catalyzes the electrooxidation of cyclohexane, yielding cyclohexanone and cyclohexanol as the primary products. mdpi.com The selectivity towards these products can be controlled by adjusting reaction parameters such as reaction time and the amount of exchanged electronic charge. mdpi.com

Reaction TypeReactant(s)Product(s)Catalyst SystemNote
OxidationEthylene, OxygenAcetic AcidThis compound on silica gelCommercialized "greener" process wikipedia.org
ElectrooxidationCyclohexaneCyclohexanone, CyclohexanolThis compound on carbon nanotubesProduct selectivity is tunable by adjusting reaction conditions mdpi.com

Other Heterogeneous Acid-Catalyzed Transformations

The strong Brønsted acidity of this compound makes it a versatile and highly effective catalyst for a wide array of heterogeneous acid-catalyzed organic transformations. tungsten-powder.com A significant advantage is its utility as an environmentally benign catalyst, often replacing corrosive and difficult-to-handle homogeneous catalysts like sulfuric acid and AlCl3. tungsten-powder.comoup.com

One of the most explored applications is in esterification reactions. Homogeneous this compound has demonstrated high catalytic activity, achieving 87% conversion of acetic acid with ethanol. mdpi.com To overcome issues of separation and reuse, it has been successfully heterogenized by supporting it on various materials. When anchored to mesoporous silica supports like MCM-41, it effectively catalyzes the esterification of oleic acid with methanol, yielding methyl oleate, and the esterification of dicarboxylic acids with butanol to produce valuable diesters such as dioctyl succinate and dioctyl malonate. researchgate.netmdpi.com Similarly, when supported on MCM-48, it shows outstanding performance in the esterification of succinic acid with n-butanol and glycerol with acetic acid, achieving conversions of 98% and 97%, respectively. researchgate.net

Beyond esterification, silica-supported this compound is an efficient and insoluble catalyst for Friedel-Crafts alkylation and acylation reactions. oup.com It effectively catalyzes the acylation of p-xylene with benzoyl chloride. oup.com Another notable application is in the multicomponent Strecker reaction for the synthesis of α-aminonitriles, where alumina-supported this compound provides excellent yields in very short reaction times. scilit.com

Reaction NameSubstrate(s)Product(s)Catalyst SupportConversion / Yield
EsterificationAcetic Acid, EthanolEthyl AcetateNone (Homogeneous)87% Conversion mdpi.com
EsterificationOleic Acid, MethanolMethyl OleateMCM-4181.2 wt% Yield mdpi.com
EsterificationSuccinic Acid, n-ButanolDioctyl SuccinateMCM-41High Yield researchgate.net
EsterificationGlycerol, Acetic AcidDiacetin, TriacetinMCM-4897% Conversion researchgate.net
Friedel-Crafts Acylationp-Xylene, Benzoyl Chloride2,5-DimethylbenzophenoneSilicaEffective catalytic activity oup.com
Strecker ReactionAldehydes, Amines, Trimethylsilyl Cyanideα-AminonitrilesAlumina (γ-Al2O3)Excellent Yields scilit.com

Catalyst Deactivation and Regeneration Mechanisms

Fouling and Coking Phenomena in this compound Catalysts

Catalyst deactivation is a critical issue in industrial processes, and catalysts based on this compound are susceptible to deactivation, primarily through fouling or coking. Fouling refers to the mechanical deposition of substances from the fluid phase onto the catalyst surface and within its pores, leading to the blockage of active sites. researchgate.net Coking is a more severe form of fouling where carbonaceous deposits, or "coke," are formed on the catalyst surface through a series of complex chemical reactions, such as polymerization and dehydrogenation of hydrocarbon reactants or products. acs.org

However, an interesting characteristic of this compound is its behavior concerning carbon formation. Research has indicated that the surface of the acid can accelerate the formation of carbon, but this deposit possesses properties similar to graphite and unsaturated polycyclic aromatic structures. tungsten-powder.com It is suggested that this specific type of carbon formation, which contains a large number of unpaired electrons, does not negatively impact the catalyst's activity. tungsten-powder.com This contrasts with the typical deactivation observed in many other solid acid catalysts, where coke deposition directly blocks acid sites and restricts access to the catalyst's internal pore structure. Despite this unique property, deactivation can still occur, particularly in reactions like the acylation of p-xylene, where a gradual loss of activity is observed during repeated use of silica-supported this compound. oup.com

Strategies for Catalyst Lifetime Extension and Activity Recovery

A key advantage of using heterogenized this compound catalysts is their potential for regeneration and reuse, which is crucial for the economic viability and sustainability of a catalytic process. The ability to recover and reactivate the catalyst extends its operational lifetime and reduces waste.

Several studies have demonstrated the successful regeneration and reuse of supported this compound catalysts. For instance, a catalyst comprising the heteropolyacid anchored to an MCM-41 support, used for the synthesis of succinate and malonate diesters, was regenerated and reused for four consecutive cycles. researchgate.net Similarly, when immobilized on silica core-shell magnetic nanoparticles for the synthesis of benzoazoles, the catalyst could be easily separated from the reaction mixture and reused multiple times without a significant loss of efficiency. researchgate.net

The specific strategies for regeneration typically involve removing the fouling agents or coke from the catalyst surface. While the exact protocols can vary depending on the nature of the deactivating species, a common method for catalysts deactivated by carbonaceous deposits is controlled calcination. This process involves heating the catalyst in an oxygen-containing atmosphere to burn off the coke. The conditions, such as temperature and duration, must be carefully controlled to restore activity without thermally degrading the catalyst's structure. For catalysts used in liquid-phase reactions, washing with appropriate solvents to remove adsorbed species can also be an effective regeneration strategy. The demonstrated reusability of these catalysts highlights their potential as robust and environmentally friendly alternatives to traditional homogeneous acids. researchgate.net

Materials Science Applications of 12 Wolframosilicic Acid Based Systems

Integration into Nanostructured Materials and Nanocomposites

One common approach is the anchoring of 12-WSA onto mesoporous silica (B1680970) materials like MCM-41. This creates a solid acid catalyst with a high concentration of accessible acid sites. For instance, 12-WSA anchored to MCM-41 has been synthesized and thoroughly characterized using techniques such as Fourier transform infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), and transmission electron microscopy (TEM). researchgate.netscispace.comacs.org The total acidity of these nanocomposites can be determined by methods like n-butylamine titration. researchgate.netscispace.comacs.org

Another significant area of research is the development of nanocomposites with carbon-based materials. Silicotungstic acid decorated reduced graphene oxide (rGO) nanocomposites have been prepared, where the 12-WSA nanoparticles are homogeneously anchored onto the rGO sheets. researchgate.netscispace.com These materials have shown potential as heterogeneous nanocatalysts. researchgate.netscispace.com Similarly, 12-WSA has been supported on carbon nanotubes, demonstrating catalytic activity in electrochemical oxidation reactions. longdom.org

The integration of 12-WSA is not limited to silica and carbon materials. It can also be incorporated into polymeric matrices, leading to the development of novel polymer-nanoparticle composites with tailored properties. nist.gov The interaction between the polymer and the 12-WSA nanoparticles is crucial in determining the final structure and functionality of the composite material. nist.gov

Table 1: Examples of 12-Wolframosilicic Acid-Based Nanocomposites and Their Characterization

Nanostructured Support Characterization Techniques Key Findings Reference
MCM-41 FT-IR, XRD, TEM, N₂ adsorption-desorption, 29Si-MAS NMR Successful anchoring of 12-WSA, creating a solid acid catalyst with high acidity. researchgate.netscispace.comacs.org
Reduced Graphene Oxide (rGO) FT-IR, Raman Spectroscopy, XRD, AFM, SEM Homogeneous, non-covalent anchoring of 12-WSA nanoparticles on rGO sheets. researchgate.netscispace.com
Carbon Nanotubes (CNTs) Electrochemical methods Supported 12-WSA exhibits catalytic performance in electrooxidation. longdom.org

Development of Functional Composite Materials for Specific Applications

The unique properties of this compound have been harnessed to develop functional composite materials for a range of specific applications. A notable application is in the field of photocatalysis. For example, sol-gel silica-supported 12-WSA has been utilized as a heterogeneous photocatalyst for the selective oxidation of benzylic alcohols to their corresponding aldehydes and ketones, using molecular oxygen as the oxidant under photoirradiation. researchgate.net These composite photocatalysts have demonstrated higher activity compared to the unsupported 12-WSA and can be reused multiple times without a significant loss in performance. researchgate.net

In addition to photocatalysis, 12-WSA-based composites have shown promise as materials for chemical sensors. For instance, composites of 12-WSA and polyaniline have been developed that exhibit good sensitivity towards ammonia (B1221849). tungsten-powder.com The incorporation of 12-WSA can improve the workability, solubility, and film-forming properties of the polyaniline. tungsten-powder.com

Furthermore, the catalytic activity of 12-WSA composites is being explored for various organic transformations. Magnetic nanoparticles coated with a silica shell and functionalized with 12-WSA have been created as a highly efficient and reusable solid acid catalyst for the synthesis of benzoazoles in water. researchgate.net

Applications in Electrochemical Systems

This compound plays a crucial role in the development of materials for electrochemical systems, particularly as proton conductive materials and in energy storage devices.

The high proton conductivity of 12-WSA makes it an excellent candidate for incorporation into proton exchange membranes (PEMs) for fuel cells. These membranes are critical components that facilitate the transport of protons while acting as a barrier to gases. nih.gov

Research has focused on doping polymer membranes, such as those made from polybenzimidazole (PBI), with 12-WSA. dtu.dk The conductivity of these composite membranes is influenced by the acid doping level, relative humidity, and temperature. dtu.dk For instance, PBI membranes containing 20–30 wt.% of 12-WSA have shown comparable or even higher conductivity than pristine PBI membranes at temperatures up to 110 °C, while maintaining good mechanical strength. dtu.dk

The incorporation of 12-WSA into other polymer matrices, such as those based on organically modified silanes, has also been investigated for the preparation of proton-conducting membranes. atamanchemicals.comsigmaaldrich.com The goal is often to develop membranes that can operate at higher temperatures and lower humidity, which can improve the efficiency and durability of fuel cells. nih.govnih.gov

Table 2: Proton Conductivity of this compound (SiWA) Composite Membranes

Polymer Matrix Additive Doping Level Temperature (°C) Relative Humidity (%) Proton Conductivity (S/cm) Reference
PBI H₃PO₄ 5.6 (mol/rpu) 200 5 6.8 x 10⁻² dtu.dk
PBI SiWA 20-30 wt.% up to 110 Not specified Higher than or comparable to PBI dtu.dk
PBI with SGO H₃PO₄ - 180 Anhydrous 2.38 x 10⁻² nih.gov
Pyridobisimidazole H₃PO₄ ADL = 22 180 Anhydrous 2.3 x 10⁻¹ nih.gov

ADL: Acid Doping Level (moles of acid per mole of polymer repeat unit), SGO: Sulfonic acid-functionalized Graphene Oxide

This compound and its derivatives are being explored for their potential in energy storage devices, specifically in supercapacitors, due to their pseudocapacitive properties. Pseudocapacitance is a Faradaic process that involves fast and reversible redox reactions at or near the surface of an electrode material, which can lead to high energy density at high charge-discharge rates. researchgate.netwikipedia.org

Design of Catalytic Membranes and Separations Materials

The catalytic properties of this compound can be integrated into membrane technologies to create catalytic membranes. These membranes combine the functions of a catalyst and a separator in a single unit, which can enhance reaction rates and simplify downstream processing.

The strong acidity of 12-WSA makes it an effective catalyst for various organic reactions, including esterification. researchgate.netmdpi.commdpi.com By immobilizing 12-WSA within a membrane structure, it is possible to carry out esterification reactions where the products are continuously removed, shifting the reaction equilibrium towards higher conversions. For example, 12-WSA supported on materials like MCM-41 has shown high activity and selectivity in the esterification of dicarboxylic acids. researchgate.netscispace.comacs.org While much of the research has focused on powdered catalysts, the principles can be extended to the design of catalytic membranes.

In the context of separations, membranes incorporating 12-WSA could potentially be used for the separation of minerals or other compounds based on selective interactions with the heteropoly acid. atamanchemicals.compolysciences.com However, more research is needed to fully explore the potential of 12-WSA-based materials in separation applications.

Environmental Remediation Via 12 Wolframosilicic Acid Catalysis and Adsorption

Catalytic Degradation of Organic Pollutants in Aqueous and Gaseous Phases

12-Wolframosilicic acid has demonstrated considerable efficacy as a catalyst in the degradation of persistent organic pollutants present in both water and air. Its catalytic activity is central to various advanced oxidation processes and photodegradation mechanisms.

Advanced Oxidation Processes (AOPs) Utilizing this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). This compound can act as a catalyst in these processes, enhancing the generation of these powerful oxidizing species.

While extensive research has been conducted on various AOPs, the specific application of this compound as a primary catalyst is an area of ongoing investigation. Its strong Brønsted acidity and its ability to participate in reversible multi-electron redox transformations make it a theoretically effective catalyst for AOPs. For instance, in Fenton-like reactions, it can potentially enhance the decomposition of hydrogen peroxide to form hydroxyl radicals, thereby accelerating the degradation of organic contaminants.

Photodegradation Mechanisms of Contaminants

The photocatalytic properties of this compound have been explored for the degradation of organic pollutants. Under irradiation, this heteropoly acid can be excited, leading to the generation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anion radicals, which are responsible for the degradation of organic molecules.

One notable study investigated the visible light-induced photocatalytic degradation of Rhodamine B (RhB), a common dye pollutant, using this compound. The study found that the excited state of the RhB dye can inject an electron into the ground state of the this compound, initiating the photocatalytic N-deethylation process of the dye. sciengine.com This process leads to the breakdown of the dye molecule into smaller, less harmful intermediates. The catalytic cycle is completed by the reoxidation of the reduced this compound by molecular oxygen, which also leads to the formation of hydrogen peroxide. sciengine.com

Table 1: Intermediates Identified in the Photoreaction of Rhodamine B with this compound sciengine.com

PeakIdentified Intermediate
aN, N, N', N'-tetraethylrhodamine (Initial RhB)
bN,N-diethyl-N'-ethyl-rhodamine (DMR)
cN,N-diethylrhodamine (DR)
dN-ethyl-N'-ethylrhodamine (MMR)
eN-ethyl-rhodamine (MR)
fRhodamine (R)

Wastewater Treatment Applications of this compound Materials

The application of this compound in wastewater treatment, particularly for industrial effluents like those from the textile industry, is an emerging area of research. The complex and often recalcitrant nature of pollutants in textile wastewater, such as dyes, requires effective treatment methods. mdpi.comnih.govnih.gov

The catalytic properties of this compound, as demonstrated in the degradation of dyes like Rhodamine B, are directly relevant to textile wastewater treatment. sciengine.com By incorporating this catalyst into treatment systems, it may be possible to achieve higher degradation efficiencies for a wide range of organic dyes. Furthermore, immobilizing the catalyst on a solid support can lead to the development of robust and reusable catalytic systems for continuous wastewater treatment processes.

Air Purification and Volatile Organic Compound (VOC) Abatement

Volatile Organic Compounds (VOCs) are a significant class of air pollutants with both indoor and outdoor sources. Catalytic oxidation is considered a promising technology for the abatement of VOCs due to its high efficiency and lower energy requirements compared to thermal incineration. sciopen.commdpi.comlongdom.orgcas.cn

While the use of this compound specifically for VOC abatement is not yet widely reported, its established catalytic activity in other oxidation reactions suggests its potential in this area. Supported this compound catalysts could offer the necessary active sites for the oxidation of a variety of VOCs into less harmful products like carbon dioxide and water. Further research is needed to explore the efficacy and stability of these catalysts for air purification applications.

Supramolecular Chemistry and Host Guest Interactions of 12 Wolframosilicic Acid

Formation of Supramolecular Assemblies with Organic and Inorganic Species

The highly charged and discrete nature of the 12-wolframosilicic acid anion facilitates its assembly with a diverse range of molecular and macromolecular partners through non-covalent forces such as electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions lead to the formation of organized, multi-component supramolecular structures.

With organic species, this compound forms numerous inorganic-organic hybrid materials. It can be immobilized on or integrated into polymeric matrices. For example, composite membranes have been synthesized from sulfonated poly(arylene ether sulfone) (SPAES), where interactions occur between the sulfonic acid groups of the polymer and the tungstic oxide framework of the heteropolyacid. It also forms hybrid materials with nitrogen-containing organic components, such as being anchored to pyridino-functionalized MCM-41, creating materials with tailored properties. researchgate.net

In the realm of inorganic species, this compound is frequently incorporated into porous oxide matrices like silica (B1680970) (SiO₂) and titania (TiO₂). researchgate.net These assemblies are often prepared via sol-gel methods, where the acid is dispersed within the developing inorganic network. The resulting materials exhibit high surface area and accessible acid sites, which are beneficial for catalysis. The interaction is often a physical encapsulation or anchoring, where the Keggin anions are stabilized within the pores of the inorganic support. researchgate.netscispace.com

Partner SpeciesTypePrimary Interaction ForceResulting Assembly/Material
Sulfonated PolymersOrganicHydrogen Bonding / ElectrostaticComposite Membranes
Pyridino-MCM-41Organic-Inorganic HybridElectrostatic / Covalent AnchoringFunctionalized Mesoporous Material
Silica (SiO₂)InorganicEncapsulation / H-BondingSilica-supported Catalyst
Magnetic Nanoparticles (Fe₃O₄@SiO₂)InorganicImmobilization / ElectrostaticMagnetic Core-Shell Catalyst
Reduced Graphene Oxide (rGO)Organic (Carbon)Non-covalent AnchoringrGO-SiW Nanocomposite

Molecular Recognition and Binding Studies Involving this compound as Host or Guest

Host-guest chemistry, a central concept in supramolecular science, involves the binding of a "guest" molecule within the cavity or on the surface of a "host" molecule. rsc.org this compound and other polyoxometalates (POMs) can participate in these interactions as either the host or the guest, driven by a combination of size/shape complementarity and intermolecular forces. researchgate.net

As a guest, the compact, negatively charged [SiW₁₂O₄₀]⁴⁻ anion can be encapsulated by larger host systems. Studies have shown that polyoxometalates can be encapsulated within the channels of boron nitride nanotubes (BNNTs), a process driven by Lewis acid-base interactions between the oxygen atoms of the POM and the boron atoms of the nanotube. acs.org Similarly, POMs form host-guest complexes with macrocycles like cyclodextrins, where the POM is typically sandwiched between two cyclodextrin (B1172386) molecules. rsc.org

Conversely, the surface of the this compound anion can act as a host or binding site for smaller organic or inorganic cations. The stabilization and immobilization of POMs within porous coordination polymers occur through host-guest interactions, where the POMs act as anionic templates or guests within the framework's pores. researchgate.net These interactions are critical for creating stable, multifunctional materials. The binding is often mediated by electrostatic forces and extensive hydrogen bonding between the terminal oxygen atoms of the Keggin anion and functional groups on the organic ligands of the framework. researchgate.netacs.org

Self-Assembly Processes Directed by this compound

The inherent properties of this compound, particularly its high negative charge and well-defined structure, enable it to direct the self-assembly of larger, ordered structures from molecular precursors. This process is fundamental to the bottom-up fabrication of functional nanomaterials.

A notable example is the self-assembly of ordered monolayers on surfaces. Research has demonstrated that dodecatungstosilicate anions can spontaneously assemble from acidic solutions to form highly ordered, electrochemically passive monolayers on silver surfaces. This process highlights the ability of the anion to direct its own organization into a two-dimensional crystalline lattice on a substrate.

Furthermore, this compound and its analogues play a crucial role in template-directed synthesis of mesoporous materials. In a facile, one-step self-assembly process, the negatively charged polyanions can electrostatically interact with positively charged silica precursors (often functionalized with amine groups). This interaction directs the co-assembly of the inorganic precursors around the POM anions, leading to the formation of highly ordered mesoporous nanocomposites after subsequent processing. researchgate.net

Applications in Nanoscale Organization and Templating

The ability of this compound to participate in and direct self-assembly processes has been leveraged for various applications in nanoscale organization and as a template for creating nanostructured materials.

As a nanoscale building block, it can be anchored onto mesoporous supports like MCM-41 to create highly dispersed, solid acid catalysts. researchgate.net This approach prevents the aggregation of the active sites and enhances catalytic efficiency by maximizing the accessible surface area. The resulting materials are effective in various organic transformations. researchgate.net

In templating applications, this compound can serve as a precursor for tungsten-based nanomaterials within confined spaces. For instance, when incorporated into ordered mesoporous carbon, subsequent high-temperature treatment leads to the decomposition of the acid and the in-situ formation of tungsten oxide nanorods. The mesoporous channels of the carbon framework act as a template, directing the growth of the nanorods and controlling their dimensions. This method provides a route to fabricating carbon-supported metal oxide nanostructures for applications in catalysis and energy storage.

Application AreaRole of this compoundResulting Nanostructure/MaterialKey Benefit
Heterogeneous CatalysisActive Site / Building BlockPOMs anchored on mesoporous silica (MCM-41)High dispersion and reusability of catalyst
Surface PatterningSelf-Assembling UnitOrdered monolayer on silver surfacesCreation of a passivated, structured surface
Nanomaterial SynthesisTemplate / PrecursorTungsten oxide nanorods in mesoporous carbonControlled growth and morphology of nanorods
Functional CompositesDirecting AgentOrdered POM-silica nanocompositesHigh proton conductivity for membranes

Conclusions and Future Research Trajectories for 12 Wolframosilicic Acid

Current Achievements and Remaining Challenges in 12-Wolframosilicic Acid Research

Research into this compound has yielded significant achievements, primarily centered on its catalytic applications. Its high acidity makes it an effective catalyst for a variety of organic reactions, including oxidation and synthesis. cymitquimica.com A notable industrial achievement is its use as a heterogeneous catalyst, often dispersed on a silica (B1680970) gel support, in the Showa Denko process for manufacturing acetic acid. atamanchemicals.com Furthermore, its utility extends to analytical chemistry for nicotine (B1678760) detection and as a potential mediator in the production of hydrogen through water electrolysis, highlighting its multifunctional nature. atamanchemicals.com

Despite these successes, several challenges hinder its broader application. A primary limitation is its inherently low specific surface area, typically in the range of 1–5 m²/g. mdpi.com Additionally, its high solubility in polar solvents complicates the recovery and reuse of the catalyst when used in homogeneous systems, which is a significant drawback from both an economic and environmental perspective. mdpi.com Overcoming these issues is a key focus of current research, with strategies revolving around immobilizing the acid on solid supports or exchanging its protons with large cations to form insoluble salts. mdpi.com

Table 1: Key Properties and Challenges of this compound

Interdisciplinary Research Opportunities for this compound Applications

The unique properties of this compound open up numerous opportunities for interdisciplinary research, bridging catalysis with materials science, environmental science, and biotechnology.

Materials Science: There is significant potential in creating novel hybrid materials. Researchers have explored the preparation of silicotungstate butylmethylimidazolium (B1222432) bromide, an ionic liquid hybrid material, and the development of proton-conducting membranes by incorporating the acid into organically modified silanes. atamanchemicals.com These advanced materials could find applications in fuel cells and other electrochemical devices.

Environmental Catalysis: Its strong acidity and stability make it a candidate for environmental remediation. As a solid acid catalyst, it can be employed in the conversion of lignocellulosic biomass into biofuels and valuable platform chemicals. mdpi.com This aligns with the growing demand for sustainable alternatives to fossil fuels. mcec-researchcenter.nl The conversion of biomass-derived molecules like levulinic acid into products such as γ-valerolactone (GVL) and diphenolic acid (a potential replacement for bisphenol A) represents a significant research avenue. nih.govnih.gov

Analytical and Sensor Technology: The ability of this compound to interact with specific molecules, such as nicotine, can be harnessed to develop new chemical sensors. atamanchemicals.com Further research could expand its application to the detection of other important analytes, including certain metal ions. cymitquimica.com

Sustainable Chemistry and Industrial Relevance of this compound Catalysts

The use of this compound aligns well with the principles of green chemistry, which advocate for the use of catalysts to enhance energy efficiency and reduce waste. nih.govresearchgate.netacs.org As a highly efficient catalyst, it can replace stoichiometric reagents, minimizing the generation of byproducts and improving atom economy.

The industrial relevance of this compound is most prominent in its role as a solid acid catalyst. Heterogeneous catalysts are environmentally benign and are preferred in industrial settings because they are easily separated from reaction products, allowing for continuous processes and catalyst recycling. mdpi.com The application in acetic acid production is a prime example of its industrial utility. atamanchemicals.com

Looking forward, its role in biorefineries is poised to grow. The conversion of biomass, a renewable feedstock, into chemicals and fuels is a cornerstone of a sustainable chemical industry. mdpi.comnih.gov Heteropolyacids like this compound are effective for the hydrolysis of cellulose (B213188) and hemicellulose into fermentable sugars and for the subsequent conversion of these sugars into platform chemicals. mdpi.comnih.gov

Table 2: Applications of this compound in Sustainable Processes

Directions for Advanced Materials Design and Catalytic Innovation

Future innovation in the field of this compound will likely be driven by advanced materials design and novel catalytic concepts. The goal is to enhance its performance, stability, and applicability by overcoming its inherent limitations.

Advanced Materials Design: A key direction is the development of robust supported catalysts. By immobilizing this compound on high-surface-area supports like mesoporous silica, zeolites, or alumina, its catalytic activity can be significantly enhanced due to better dispersion and accessibility of active sites. mdpi.commdpi.com The design of these catalysts can be considered at multiple scales—from the nano-scale control of active sites to the macro-scale structuring of catalyst bodies (e.g., monoliths or membranes) to optimize mass and heat transfer in reactors. researchgate.net

Catalytic Innovation: There is an opportunity to tune the catalyst's properties for specific reactions. This includes modifying its Brønsted and Lewis acidity to control reaction pathways, particularly in complex transformations like biomass conversion. mdpi.commcec-researchcenter.nl The synthesis of novel polyoxometalate structures, for instance by substituting tungsten with other metals, could lead to catalysts with unique photocatalytic or redox properties. atamanchemicals.com Furthermore, integrating these catalysts into membrane reactors could combine reaction and separation into a single, more efficient unit operation, a concept highly relevant for process intensification. researchgate.net

Table 3: Strategies for Advanced Catalyst Design using this compound

Table 4: List of Chemical Compounds Mentioned

Q & A

Q. What are the established synthesis protocols for 12-Wolframosilicic acid, and how can researchers ensure reproducibility?

To ensure reproducibility, synthesis protocols should include:

  • Precursor preparation : Specify stoichiometric ratios, purity criteria for starting materials, and solvent selection (e.g., anhydrous conditions for moisture-sensitive reactions).
  • Reaction parameters : Document temperature (±0.5°C precision), pressure, reaction duration, and inert gas purging (if applicable).
  • Purification steps : Detail crystallization conditions (e.g., solvent-antisolvent ratios) or column chromatography parameters (stationary phase, eluent composition).
  • Validation : Use NMR (¹H, ¹³C, ²⁹Si) and FTIR to confirm structural integrity, coupled with elemental analysis for stoichiometric validation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound's purity and structure?

A multi-technique approach is recommended:

  • Spectroscopy :
    • FTIR : Identify functional groups (e.g., Si-O-W linkages) with baseline correction for noise reduction.
    • NMR (²⁹Si) : Resolve silicon environments; use deuterated solvents to avoid interference.
  • Chromatography :
    • HPLC-ESI-MS : Quantify purity and detect trace impurities; calibrate with certified reference standards.
    • Ion chromatography : Monitor counterion composition (e.g., Cl⁻ or SO₄²⁻ residues).
  • Supplementary data : Include raw spectral files in supporting information for peer validation .

Q. How does pH influence the stability of this compound in aqueous solutions?

Design a stability study with:

  • pH gradients : Test ranges 2–12 using buffer systems (e.g., phosphate, acetate).
  • Kinetic monitoring : Use UV-Vis spectroscopy at λmax (acid-specific absorbance) to track degradation over 24–72 hours.
  • Control variables : Maintain ionic strength (0.1 M NaCl) and temperature (25°C ±1°C).
  • Data interpretation : Plot degradation rates vs. pH to identify instability thresholds; validate with mass balance calculations .

Advanced Research Questions

Q. What computational modeling approaches best predict the acid-base behavior of this compound in non-aqueous solvents?

Combine quantum mechanics (QM) and molecular dynamics (MD):

  • QM methods : Use DFT (B3LYP/6-311+G(d,p)) to calculate pKa values and protonation sites.
  • Solvent modeling : Apply COSMO-RS to simulate solvent effects (e.g., dielectric constant of DMSO or THF).
  • Validation : Compare predicted pKa values with experimental potentiometric titrations in aprotic solvents.
  • Software : Cite Gaussian 16 or ORCA for reproducibility .

Q. How can researchers reconcile contradictory findings regarding the catalytic activity of this compound in oxidation reactions?

Adopt a systematic framework:

  • Meta-analysis : Aggregate kinetic data (e.g., turnover frequencies, activation energies) from peer-reviewed studies; use statistical tools (ANOVA) to identify outliers.
  • Experimental replication : Standardize substrate concentrations (0.1–1.0 M) and catalyst loading (1–5 mol%) across labs.
  • Surface analysis : Perform XPS or TEM to detect variations in catalyst surface oxidation states or amorphous/crystalline phases.
  • Expert consultation : Engage in interdisciplinary peer review to assess methodological biases (e.g., in situ vs. ex situ characterization) .

Q. What advanced structural elucidation methods are required to resolve ambiguities in this compound's crystalline polymorphs?

Deploy high-resolution techniques:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve unit cell parameters; use synchrotron radiation for <1 Å resolution.
  • Solid-state NMR (SSNMR) : Analyze ²⁹Si-¹H cross-polarization to map hydrogen bonding networks.
  • Thermogravimetric-differential scanning calorimetry (TG-DSC) : Correlate polymorph transitions with thermal events.
  • Data sharing : Deposit crystallographic data in public repositories (e.g., CCDC) with full refinement statistics .

Methodological Notes

  • Data presentation : Follow IMRaD structure (Introduction, Methods, Results, and Discussion) to separate experimental workflows from interpretation .
  • Reproducibility : Archive raw datasets (spectra, chromatograms) in supplementary materials with machine-readable formats (e.g., .cif for XRD) .
  • Ethical rigor : Disclose conflicts of interest and funding sources; cite primary literature over reviews unless contextualizing historical trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.